chemical structure and properties of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate
chemical structure and properties of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate
The Chemical Structure, Properties, and Applications of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) is a privileged pyrazole derivative characterized by its precise regiochemistry. Featuring a protected endocyclic nitrogen, an exocyclic primary amine, and a highly reactive nitrile group, this compound serves as a critical precursor for the synthesis of fused pyrazoloazines—specifically pyrazolo[3,4-d]pyrimidines, which are ubiquitous in ATP-competitive kinase inhibitors[1],[2]. This whitepaper dissects its structural dynamics, details a self-validating protocol for its regioselective synthesis, and maps its application in targeted therapeutics.
Chemical Identity and Physicochemical Profiling
The utility of this compound stems from the precise spatial arrangement of its functional groups. The tert-butoxycarbonyl (Boc) group is specifically located at the N1 position, leaving the amino group at the C3 position. This distinguishes it from its regioisomer, tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5)[3],[4].
Table 1: Physicochemical and Structural Properties
| Property | Specification |
| Chemical Name | tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate |
| CAS Registry Number | 2259852-62-3[4] |
| Molecular Formula | C9H12N4O2 |
| Molecular Weight | 208.22 g/mol |
| Isomeric SMILES | O=C(N1N=C(N)C(C#N)=C1)OC(C)(C)C |
| Key Functional Groups | N1-Boc (Protection), C3-Amine (Nucleophile), C4-Nitrile (Electrophile) |
| Storage Conditions | 2-8°C, sealed in a dry, dark place under inert atmosphere. |
Structural Dynamics: Tautomerism and Regioselectivity
The synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate relies on the protection of its precursor, 3(5)-amino-1H-pyrazole-4-carbonitrile. In solution, this precursor exists as a rapidly equilibrating tautomeric mixture. When reacting with di-tert-butyl dicarbonate (Boc2O), electrophilic attack can theoretically occur at either the N1 or N2 position[5],[6].
The Causality of Regioselection: Because the Boc group is exceptionally bulky, its thermodynamic stability is dictated by the steric environment of the pyrazole ring.
-
Kinetic vs. Thermodynamic Control: If the Boc group attaches to the nitrogen adjacent to the exocyclic amine (yielding the 5-amino-1-Boc isomer), it incurs a severe steric penalty. By utilizing a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), the reaction is pushed into thermodynamic control. The highly reactive N-Boc-pyridinium intermediate ensures rapid, reversible Boc-transfer, allowing the system to settle into the global thermodynamic minimum: the 3-amino-1-Boc isomer, where the bulky tert-butyl group and the amine are spatially separated[5],[6].
Fig 1. Thermodynamic control in the regioselective Boc-protection of 3(5)-aminopyrazoles.
Experimental Methodology: Regioselective Synthesis
The following protocol outlines the controlled N-protection of the pyrazole core. To ensure scientific trustworthiness, this workflow is designed as a self-validating system with built-in analytical checkpoints.
Objective: To synthesize the 3-amino regioisomer with >95% selectivity. Reagents: 3(5)-amino-1H-pyrazole-4-carbonitrile (1.0 eq), Boc2O (1.05 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Protocol & Causality:
-
Initiation: Suspend the pyrazole precursor in anhydrous DCM under a nitrogen atmosphere and add DMAP (0.1 eq).
-
Causality: DCM is a non-nucleophilic, polar aprotic solvent that effectively solubilizes the forming product. The inert atmosphere prevents ambient moisture from hydrolyzing the Boc2O reagent.
-
-
Electrophilic Addition: Slowly add Boc2O (1.05 eq) dropwise at 0°C, then allow the mixture to warm to room temperature.
-
Causality: A strict 1.05 molar equivalent prevents unwanted over-protection (di-Boc formation) at the highly nucleophilic exocyclic primary amine. The initial 0°C cooling mitigates the exothermic breakdown of the tert-butyl bicarbonate intermediate into CO2 gas and tert-butanol[7].
-
-
Thermodynamic Equilibration: Stir the reaction continuously at room temperature for 12–18 hours.
Self-Validating Feedback Loop:
-
Visual Cue: The reaction is actively proceeding as long as CO2 effervescence is observed[7]. The endpoint is physically marked by the cessation of bubbling and the transition of the suspension into a clear solution.
-
Chromatographic Check: Thin-Layer Chromatography (50% EtOAc/Hexanes) will confirm the total consumption of the baseline-polar starting material and the appearance of a distinct, high-Rf product spot.
-
Spectroscopic Regiochemical Validation (Critical): Isolate the product and perform 1H NMR and 2D NOESY NMR. The C5 proton of the pyrazole ring will appear as a sharp, downfield singlet (~8.2 ppm). A strong NOESY cross-peak between this C5-H and the tert-butyl protons (1.5–1.6 ppm) definitively proves that the Boc group is at N1 (adjacent to C5), validating the 3-amino regiochemistry[6].
Applications in Drug Discovery: Fused Pyrazoloazine Scaffolds
In drug development, tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is highly prized as a bis-electrophile/nucleophile building block. The adjacent positioning of the C3-amine and C4-nitrile provides the perfect topological geometry for cyclocondensation reactions[1].
By reacting this scaffold with reagents like formamidine acetate or urea derivatives, chemists construct the pyrazolo[3,4-d]pyrimidine bicyclic ring system. This fused heterocyclic core is a well-established bioisostere of purine (adenine). Consequently, it serves as a privileged pharmacophore for designing ATP-competitive inhibitors targeting critical kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[2]. The Boc group ensures solubility during the cyclization steps and prevents unwanted side-reactions at the pyrazole nitrogen, after which it can be cleanly cleaved using Trifluoroacetic acid (TFA).
Fig 2. Synthetic pipeline from the pyrazole building block to ATP-competitive kinase inhibitors.
Conclusion
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is far more than a simple protected heterocycle; it is a meticulously designed molecular chassis. By mastering the thermodynamic controls required for its regioselective synthesis, drug development professionals can leverage its orthogonal reactivity to rapidly assemble complex, purine-mimicking kinase inhibitors that form the backbone of modern targeted oncology therapies.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1232792-00-5|tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
